molecular formula C18H21N7O2 B3000654 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide CAS No. 1058237-09-4

4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide

Cat. No.: B3000654
CAS No.: 1058237-09-4
M. Wt: 367.413
InChI Key: FGEDBHSXUNTDIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of heterocyclic molecules featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperazine-carboxamide scaffold. The 2-methoxy-5-methylphenyl substituent on the carboxamide group likely contributes to its pharmacokinetic profile by balancing lipophilicity and metabolic stability .

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2/c1-13-3-4-15(27-2)14(11-13)20-18(26)24-9-7-23(8-10-24)17-6-5-16-21-19-12-25(16)22-17/h3-6,11-12H,7-10H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEDBHSXUNTDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide is a novel synthetic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N6OC_{19}H_{22}N_{6}O, and it has a molecular weight of approximately 350.42 g/mol . The structural features include a triazolo-pyridazine moiety linked to a piperazine ring, which is known to influence its biological activity.

Biological Activity Overview

The compound exhibits significant biological activities, particularly in the context of cancer therapy. Research has shown its potential as an anticancer agent , with studies indicating that it can inhibit the proliferation of various cancer cell lines.

Anticancer Activity

Recent studies have evaluated the anticancer effects of this compound against several cell lines:

Cell LineIC50 Value (μM)
A549 (Lung)1.06 ± 0.16
MCF-7 (Breast)1.23 ± 0.18
HeLa (Cervical)2.73 ± 0.33

These values suggest that the compound effectively inhibits cell proliferation in a dose-dependent manner, comparable to established chemotherapeutics .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific kinases associated with cancer progression. In particular, it has been shown to interact with c-Met kinase , which plays a critical role in tumor growth and metastasis . Molecular docking studies have revealed that the compound binds effectively to the active sites of these kinases, thus inhibiting their activity.

Case Studies and Research Findings

  • In vitro Cytotoxicity Evaluation :
    • A study assessed the cytotoxic effects of the compound on A549, MCF-7, and HeLa cell lines. The results indicated significant cytotoxicity with IC50 values suggesting strong inhibitory effects on cell viability .
  • Mechanistic Studies :
    • Further investigations using fluorescence staining and cell cycle assays demonstrated that the compound induces apoptosis in cancer cells. The Annexin V-FITC/PI staining confirmed that treated cells exhibited characteristics typical of apoptotic cells .
  • Comparative Studies :
    • When compared to other similar compounds within the triazolo-pyridazine class, this compound exhibited superior activity against cancer cells, indicating its potential as a lead compound for further development .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Phenyl Ring Molecular Weight Key Features Source
Target Compound 2-methoxy-5-methylphenyl Not provided Balanced lipophilicity, moderate steric bulk
N-(4-Chlorophenyl) analog 4-chlorophenyl 357.8 Enhanced hydrophobicity
N-[3-(Trifluoromethyl)phenyl] analog 3-trifluoromethylphenyl 391.4 Improved metabolic stability

Modifications on the Triazolopyridazine Core

  • 3-Cyclopropyl-substituted analog (CAS 1058444-46-4): Introduces a cyclopropyl group at the 3-position of the triazolo ring.
  • Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide): Replaces the piperazine-carboxamide with an N-methylacetamide group, redirecting its activity toward Lin28 protein inhibition, a target in regenerative medicine and oncology .

Pharmacological and Functional Comparisons

Target Engagement and Binding Profiles

  • PEF(S) Binders : Analogs such as substituted [1,2,4]triazolo[4,3-b]pyridazin-6-yl pyridines (compounds 8–10 in ) were shortlisted for PEF(S) binding via virtual screening. These compounds displaced TNS (a fluorescent probe) from the allosteric site, suggesting competitive binding .
  • Bromodomain Inhibitors: AZD5153, a bivalent triazolopyridazine-based compound, targets bromodomain and extraterminal (BET) proteins. Its design includes a methoxy-triazolopyridazine core linked to a phenoxyethyl-piperidine group, demonstrating the scaffold’s versatility in epigenetic modulation .

Selectivity and Off-Target Effects

  • The target compound’s piperazine-carboxamide group may reduce off-target interactions compared to sulfonamide-based analogs (e.g., compounds 1–5 in ), which are prone to PAINs (pan-assay interference compounds) liabilities .
  • Lin28-1632 exhibits specificity for Lin28 over other RNA-binding proteins, attributed to its unique acetamide side chain .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.